molecular formula C15H13FO B1441903 4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde CAS No. 927801-81-8

4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B1441903
CAS No.: 927801-81-8
M. Wt: 228.26 g/mol
InChI Key: TVDCUYNAJSERBS-UHFFFAOYSA-N
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Description

4-Fluoro-2’,4’-dimethyl[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a fluorine atom, two methyl groups, and an aldehyde group attached to a biphenyl structure. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2’,4’-dimethyl[1,1’-biphenyl]-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a catalyst such as copper chloride (CuCl). For example, 2-fluoro-4-bromoaniline can be diazotized using isopropyl nitrite, and the resulting diazonium salt can be coupled with 1,4-dimethylbenzene to yield the desired biphenyl compound .

Industrial Production Methods

Industrial production of biphenyl compounds, including 4-Fluoro-2’,4’-dimethyl[1,1’-biphenyl]-3-carbaldehyde, often involves catalytic coupling reactions such as the Suzuki, Negishi, and Stille reactions. These methods are favored for their efficiency and ability to produce high yields under relatively mild conditions .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2’,4’-dimethyl[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium under reflux conditions.

    Reduction: NaBH4 in methanol or ethanol at room temperature.

    Substitution: Sodium methoxide (NaOCH3) in methanol under reflux conditions.

Major Products Formed

    Oxidation: 4-Fluoro-2’,4’-dimethyl[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 4-Fluoro-2’,4’-dimethyl[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-4’-methylbiphenyl: Lacks the aldehyde group, resulting in different reactivity and applications.

    2,4-Dimethylbiphenyl: Lacks the fluorine and aldehyde groups, leading to distinct chemical properties and uses.

    4-Fluoro-2’,4’-dimethyl[1,1’-biphenyl]-3-carboxylic acid: An oxidized form of the compound with different chemical behavior and applications.

Uniqueness

4-Fluoro-2’,4’-dimethyl[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group on the biphenyl structure. This combination imparts specific reactivity and properties that are not observed in similar compounds, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

5-(2,4-dimethylphenyl)-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO/c1-10-3-5-14(11(2)7-10)12-4-6-15(16)13(8-12)9-17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDCUYNAJSERBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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